molecular formula C12H14ClN3O3S B5450027 N-(3-CHLORO-4-METHOXYPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-(3-CHLORO-4-METHOXYPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5450027
M. Wt: 315.78 g/mol
InChI Key: ZCIBJSFHTPBIRO-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a sulfonamide group, a methoxy group, and a chloro group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorinating agents like thionyl chloride and methoxylating agents like dimethyl sulfate.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and sulfonamide group make it particularly valuable for developing new pharmaceuticals and studying enzyme inhibition mechanisms.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S/c1-8-12(7-16(2)14-8)20(17,18)15-9-4-5-11(19-3)10(13)6-9/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIBJSFHTPBIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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